molecular formula C16H20N2O3S B2848335 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide CAS No. 898432-81-0

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2848335
CAS No.: 898432-81-0
M. Wt: 320.41
InChI Key: MXWCCLSEVINFHJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide is a synthetic organic compound featuring a central ethyl backbone substituted with a furan-2-yl group, an indolin-1-yl moiety, and an ethanesulfonamide functional group. The indole scaffold is prevalent in pharmaceuticals due to its ability to interact with biological targets such as serotonin receptors, while the sulfonamide group enhances solubility and bioavailability.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-2-22(19,20)17-12-15(16-8-5-11-21-16)18-10-9-13-6-3-4-7-14(13)18/h3-8,11,15,17H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWCCLSEVINFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Indole synthesis: The indole moiety can be prepared via Fischer indole synthesis or other methods.

    Coupling reaction: The furan and indole units are then coupled using a suitable linker, such as an ethyl group.

    Sulfonamide formation: Finally, the ethanesulfonamide group is introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic agent due to its structural features, which may interact with biological targets.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues in Patent Literature (Quinoline Derivatives)

Patent literature () describes quinoline-based sulfonamides, such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide . These compounds share indoline and furan-like (tetrahydrofuran) motifs but differ significantly in core structure and substituents:

Feature Target Compound Patent Compound (Example)
Core Structure Ethyl sulfonamide with indoline and furan Quinoline fused with indoline and tetrahydrofuran
Key Groups Ethanesulfonamide, indoline, furan Cyano, trifluoromethyl, piperidinylidene acetamide
Molecular Weight ~350–400 g/mol (estimated) ~600–650 g/mol (bulky substituents)
Potential Targets Serotonin receptors, enzymes Kinases, anticancer targets
Solubility Moderate (sulfonamide enhances hydrophilicity) Likely lower due to aromatic bulk and CF₃ groups

Key Differences :

  • Patent compounds incorporate electron-withdrawing groups (e.g., cyano, trifluoromethyl) to enhance target selectivity and potency, whereas the target lacks such groups .

Pharmacopeial Furan-Sulfonamide Derivatives (Ranitidine-Related Compounds)

The United States Pharmacopeia () lists ranitidine-related furan derivatives, such as N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (ranitidine related compound B) . These compounds share furan and sulfonamide/sulphanyl groups but differ in pharmacological context:

Feature Target Compound Pharmacopeial Compound (Example)
Core Structure Ethyl sulfonamide with indoline and furan Furan linked to dimethylamino and sulphanyl groups
Key Groups Indoline, ethanesulfonamide Nitroethenediamine, sulphanyl, dimethylamino
Pharmacology Potential CNS activity H₂ receptor antagonism (ranitidine impurities)
Solubility Moderate High (due to polar nitro and amino groups)

Key Differences :

  • The target compound’s indoline group suggests divergent biological targets (e.g., CNS vs. gastrointestinal).
  • Pharmacopeial compounds prioritize synthetic purity and stability, whereas the target’s structure implies a designed therapeutic agent .

Key Differences :

  • Pd-mediated synthesis () introduces halogen substituents for further functionalization, a feature absent in the target .

Data Tables and Research Findings

Table 1. Comparative Analysis of Structural and Functional Features

Compound Type Core Structure Molecular Weight (est.) Key Functional Groups Biological Target (Hypothesized)
Target Compound Ethyl sulfonamide ~350–400 g/mol Indoline, furan, ethanesulfonamide CNS receptors, enzymes
Patent Quinoline Deriv. Quinoline ~600–650 g/mol Cyano, CF₃, piperidinylidene Kinases, anticancer targets
Ranitidine-Related Furan-sulphanyl ~400–450 g/mol Nitroethenediamine, dimethylamino H₂ receptors (impurities)
Pd-Mediated Indole Thiophene sulfonamide ~500–550 g/mol Iodo, allyl, thiophene Enzyme inhibitors (via halogen)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving (1) coupling of furan-2-yl and indolin-1-yl moieties via nucleophilic substitution, (2) sulfonamide formation using ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), and (3) purification via column chromatography.
  • Optimization : Key parameters include temperature control (0–25°C for exothermic steps), solvent selection (polar aprotic solvents for substitution reactions), and catalyst loading (e.g., Pd/C for hydrogenation if intermediates require reduction). Monitor reaction progress using TLC and confirm purity via HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of furan and indoline groups (e.g., coupling constants for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Peaks near 1150–1250 cm1^{-1} for sulfonamide S=O stretching.
    • Data Interpretation : Cross-reference observed signals with computational predictions (e.g., PubChem data for analogous sulfonamides) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C and 40°C for 14 days. Monitor degradation via HPLC and identify byproducts using LC-MS.
  • Findings : Sulfonamides are generally stable in neutral pH but may hydrolyze under strongly acidic/basic conditions. Furan rings are prone to oxidation; antioxidants like BHT may enhance stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the furan and indoline moieties?

  • Approach :

Synthesize analogs with substitutions (e.g., thiophene instead of furan, isoindoline instead of indoline).

Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with structural features.

Use molecular docking to predict interactions with target proteins (e.g., kinases or GPCRs common to indole derivatives).

  • Data Analysis : Compare IC50_{50} values and binding affinities to identify critical functional groups .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Strategies :

  • Orthogonal Assays : Validate initial findings using disparate methods (e.g., fluorescence-based vs. radiometric assays).
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography and mass spectrometry.
  • Condition Optimization : Test activity under varying redox conditions (e.g., glutathione levels) to assess oxidative sensitivity.
    • Case Study : Discrepancies in antibacterial activity may arise from differential membrane permeability in Gram-positive vs. Gram-negative bacteria .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what in vitro assays validate these predictions?

  • Modeling Tools : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 interactions.
  • Validation :

  • Caco-2 Assays : Measure intestinal permeability.
  • Microsomal Stability Tests : Incubate with liver microsomes to estimate metabolic half-life.
    • Outcome : Refine synthetic modifications (e.g., adding methyl groups to improve metabolic stability) .

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